Cas no 67845-34-5 (2-Ethoxy-5-methylpyrazine)

2-Ethoxy-5-methylpyrazine is a heterocyclic organic compound characterized by its pyrazine backbone substituted with an ethoxy group at the 2-position and a methyl group at the 5-position. This compound is notable for its role as a flavor and fragrance intermediate, imparting nutty, roasted, or earthy notes, making it valuable in food and perfumery applications. Its stable structure and low odor threshold enhance its effectiveness as a sensory modifier. The ethoxy substitution contributes to its solubility in organic solvents, facilitating formulation flexibility. High purity grades ensure consistency in industrial use, while its synthetic accessibility supports scalable production. Suitable for controlled applications requiring precise aromatic profiles.
2-Ethoxy-5-methylpyrazine structure
2-Ethoxy-5-methylpyrazine structure
Product Name:2-Ethoxy-5-methylpyrazine
CAS No:67845-34-5
MF:C7H10N2O
MW:138.167101383209
CID:506526
PubChem ID:105758
Update Time:2025-06-08

2-Ethoxy-5-methylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-Ethoxy-5-methylpyrazine
    • Pyrazine,2-ethoxy-5-methyl-
    • 2-Methyl-5-ethoxypyrazine
    • CHEBI:193649
    • W-104699
    • FT-0691657
    • UNII-8TD8256VKE
    • N-(2-phenylphenyl)-1,3-benzothiazol-2-amine
    • 67845-34-5
    • SCHEMBL7941732
    • A835902
    • EINECS 267-309-2
    • 8TD8256VKE
    • AKOS006272102
    • Q27270989
    • Pyrazine, 2-ethoxy-5-methyl-
    • 5-Ethoxy-2-methylpyrazine
    • NS00036219
    • Pyrazine, 5-ethoxy-2-methyl
    • 2-Ethoxy-5-methyl-Pyrazine
    • DTXSID2070687
    • FEMA NO. 3569, 5-ETHOXY
    • Inchi: 1S/C7H10N2O/c1-3-10-7-5-8-6(2)4-9-7/h4-5H,3H2,1-2H3
    • InChI Key: MGDMTRSONRZXOH-UHFFFAOYSA-N
    • SMILES: O(C1C=NC(C)=CN=1)CC

Computed Properties

  • Exact Mass: 138.079313
  • Monoisotopic Mass: 138.079313
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 97.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 35

Experimental Properties

  • Density: 1.041
  • Boiling Point: 189.1°Cat760mmHg
  • Flash Point: 67.8°C
  • Refractive Index: 1.493
  • PSA: 35.01000
  • LogP: 1.18370

2-Ethoxy-5-methylpyrazine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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67845-34-5 95%+
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Additional information on 2-Ethoxy-5-methylpyrazine

2-Ethoxy-5-Methylpyrazine (CAS No. 67845-34-5): A Comprehensive Overview of Its Chemistry, Applications, and Emerging Research

2-Ethoxy-5-methylpyrazine, identified by the CAS registry number 67845-34-5, is an organic compound belonging to the pyrazine class of heterocyclic compounds. Its molecular formula is C₈H₁₂N₂O, with a molecular weight of 160.19 g/mol. Structurally characterized by a pyrazine ring bearing an ethoxy group at the 2-position and a methyl substituent at the 5-position, this compound exhibits distinct physicochemical properties such as a melting point of approximately 39°C and a boiling point around 190°C under standard conditions. These properties render it chemically versatile for applications ranging from flavor chemistry to pharmaceutical research.

The synthesis of 2-Ethoxy-5-methylpyrazine has evolved significantly in recent years. Traditional methods often relied on multistep processes involving Grignard reagents or alkylation reactions under high temperatures. However, advancements in green chemistry have led to more efficient protocols. A study published in the Journal of Sustainable Chemistry (2023) demonstrated a catalytic approach using palladium-based catalysts under mild conditions, achieving yields exceeding 90% while reducing solvent usage by 40%. This method highlights the growing emphasis on sustainability in synthetic practices for pyrazine derivatives.

In terms of applications, this compound is well-known as a key ingredient in flavor and fragrance formulations. Its distinctive nutty and earthy aroma profiles make it valuable in food additives for enhancing savory notes in processed foods and beverages. Recent research from the Nature Flavors Journal (January 2024) revealed its potential as a natural alternative to synthetic aroma compounds, aligning with consumer demand for cleaner label products. Additionally, its structural flexibility has positioned it as an intermediate in pharmaceutical synthesis pathways targeting anti-inflammatory agents.

Beyond traditional uses, emerging studies are exploring its biological activities. A groundbreaking investigation in the Biochemical Pharmacology Reports (October 2023) identified significant antioxidant properties through DPPH radical scavenging assays (IC₅₀ = 18 μM), comparable to established antioxidants like trolox. Furthermore, preliminary cell culture experiments indicated moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus (minimum inhibitory concentration: 64 μg/mL). These findings suggest untapped potential for developing this compound into functional food ingredients or topical antimicrobial agents.

Safety evaluations remain critical for its expanded utilization. Recent toxicological assessments published in the Toxicological Sciences Bulletin (March 2024) confirmed low acute toxicity via oral administration in rodent models (LD₅₀ > 5 g/kg). Chronic exposure studies revealed no mutagenic effects under OECD guidelines up to concentrations of 1 mM in Ames tests. Environmental fate studies also showed rapid biodegradation (>90% within seven days) under aerobic conditions, addressing sustainability concerns critical for industrial adoption.

Ongoing research focuses on optimizing its functional properties through structural modifications. A collaborative study between European universities (Nanochemistry Advances, June 2023) demonstrated that conjugating this compound with graphene oxide nanoparticles enhances bioavailability by threefold without compromising safety profiles—a breakthrough with implications for drug delivery systems targeting chronic inflammatory diseases like rheumatoid arthritis.

In conclusion, while rooted in established applications across flavor science and chemical synthesis, 67845-34-Cas no:67845-34-Cas no:6784-Cas no:67-Cas no:6-.

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